1-(3-Methoxyphenyl)cyclohexanamine
CAS No.: 125802-07-5
Cat. No.: VC8424852
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125802-07-5 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3 |
| Standard InChI Key | HCAWFOVQBDALEZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2(CCCCC2)N |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCCC2)N |
Introduction
Chemical Identification and Structural Properties
Molecular Structure and Nomenclature
1-(3-Methoxyphenyl)cyclohexanamine is systematically named 1-(3-methoxyphenyl)cyclohexan-1-amine under IUPAC nomenclature. Its structure consists of a cyclohexane ring with an amine group (-NH) and a 3-methoxyphenyl substituent at the same carbon (Figure 1). The methoxy group (-OCH) at the para position of the phenyl ring influences the compound’s electronic properties and reactivity .
Structural Data:
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SMILES: COC1=CC=CC(=C1)C2(CCCCC2)N
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InChIKey: HCAWFOVQBDALEZ-UHFFFAOYSA-N
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Canonical SMILES: COC1=CC=CC(=C1)C2(CCCCC2)N
Physicochemical Properties
The compound’s physicochemical parameters are critical for its handling and application in research:
| Property | Value |
|---|---|
| Molecular Weight | 205.30 g/mol |
| Molecular Formula | |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) |
| Stability | Stable under inert conditions |
The lack of reported melting/boiling points suggests limited characterization in open literature, though its stability in o-xylene during synthesis implies moderate thermal resilience .
Synthesis and Preparation
Synthetic Pathways
The primary synthesis route involves a Grignard reaction followed by imine reduction:
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Step 1: Reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone to form an imine intermediate.
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Step 2: Reduction of the imine using catalysts like sodium borohydride (NaBH) or palladium-based systems to yield the amine.
Optimization:
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Catalyst selection (e.g., Pd/C) improves yield and purity.
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Solvents such as o-xylene and water facilitate phase separation post-reaction .
Research Applications and Biological Relevance
Material Science Applications
The methoxyphenyl moiety’s electron-donating properties could make 1-(3-Methoxyphenyl)cyclohexanamine a candidate for:
Analytical Characterization
Chromatographic Methods
HPLC-UV and LC-MS/MS are preferred for detecting 1-(3-Methoxyphenyl)cyclohexanamine in biological matrices:
Spectroscopic Data
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